[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate
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Overview
Description
4-Methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester is a chemical compound with the molecular formula C13H11NO4S. It is known for its unique structure, which includes a furan ring, a cyano group, and a sulfonic acid ester. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with 2-cyano-1-(2-furyl)vinyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
4-Methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid 2-cyano-1-(2-thienyl)vinyl ester: Similar structure but with a thiophene ring instead of a furan ring.
4-Methylbenzenesulfonic acid 2-cyano-1-(2-pyridyl)vinyl ester: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-Methylbenzenesulfonic acid 2-cyano-1-(2-furyl)vinyl ester is unique due to its combination of a furan ring and a cyano group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11NO4S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO4S/c1-11-4-6-12(7-5-11)20(16,17)19-14(8-9-15)13-3-2-10-18-13/h2-8,10H,1H3/b14-8+ |
InChI Key |
YYVMGPGTLYLXHP-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C#N)/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CC=CO2 |
Origin of Product |
United States |
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